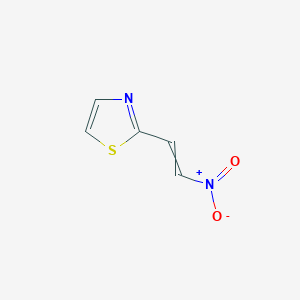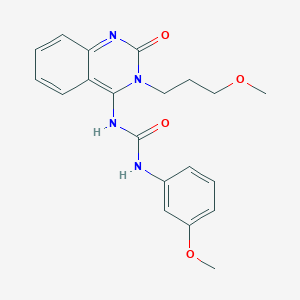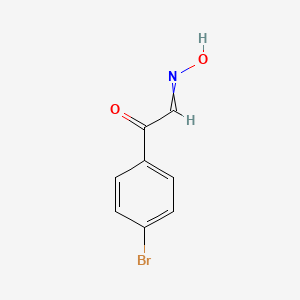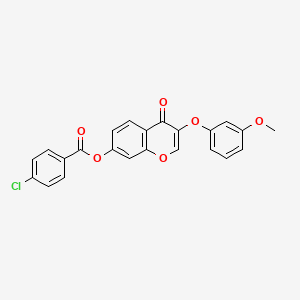![molecular formula C23H15FN4S B14109890 (2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(3-fluorophenyl)hydrazinylidene]ethanenitrile](/img/structure/B14109890.png)
(2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(3-fluorophenyl)hydrazinylidene]ethanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-{[1,1’-biphenyl]-4-yl}-N-(3-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a biphenyl group, a fluorophenyl group, and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-{[1,1’-biphenyl]-4-yl}-N-(3-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, including the formation of the biphenyl and thiazole rings, followed by the introduction of the fluorophenyl group and the cyanide moiety. Common synthetic methods include:
Formation of Biphenyl Group: The biphenyl group can be synthesized using reactions such as the Wurtz-Fittig reaction, Ullmann coupling, or Suzuki-Miyaura coupling.
Formation of Thiazole Ring: The thiazole ring can be synthesized through cyclization reactions involving thioamides and α-haloketones.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods would also need to address safety concerns related to the handling of cyanide reagents.
化学反应分析
Types of Reactions
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols.
Substitution: The biphenyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) in polar solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated biphenyls, substituted thiazoles.
科学研究应用
Chemistry
In chemistry, (Z)-4-{[1,1’-biphenyl]-4-yl}-N-(3-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules .
Medicine
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or fluorescent dyes .
作用机制
The mechanism of action of (Z)-4-{[1,1’-biphenyl]-4-yl}-N-(3-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and thiazole rings provide a rigid framework that can fit into the active sites of enzymes, while the fluorophenyl group enhances binding affinity through hydrophobic interactions . The cyanide group can act as a nucleophile, participating in covalent modifications of the target molecules .
相似化合物的比较
Similar Compounds
Biphenyl Derivatives: Compounds like 4-biphenylcarboxylic acid and 4-biphenylamine share the biphenyl core but differ in functional groups.
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole have similar thiazole rings but different substituents.
Fluorophenyl Derivatives: Compounds like 3-fluorobenzyl cyanide and 3-fluorophenylacetic acid share the fluorophenyl group but differ in other functional groups.
Uniqueness
The uniqueness of (Z)-4-{[1,1’-biphenyl]-4-yl}-N-(3-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide lies in its combination of three distinct functional groups, which confer a unique set of chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
属性
分子式 |
C23H15FN4S |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
(2E)-N-(3-fluoroanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C23H15FN4S/c24-19-7-4-8-20(13-19)27-28-21(14-25)23-26-22(15-29-23)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-13,15,27H/b28-21+ |
InChI 键 |
VMKXDZBCNPCELI-SGWCAAJKSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=N/NC4=CC(=CC=C4)F)/C#N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=NNC4=CC(=CC=C4)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-benzyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109809.png)
![N-benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14109822.png)
![2-Butyl-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109824.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide](/img/structure/B14109832.png)



![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14109861.png)
![2-[1-[[1-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetonitrile](/img/structure/B14109862.png)
![2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-1H-purin-6-one](/img/structure/B14109864.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide](/img/structure/B14109866.png)
![2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B14109873.png)

![N-(4-acetylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14109882.png)
